Pyrene phosphoramidite dU

Fluorescence Spectroscopy DNA Probes Nucleic Acid Chemistry

Standard fluorescent labels lack environmental sensitivity, limiting their use in hybridization-dependent detection. Pyrene phosphoramidite dU addresses this through electronic coupling via a rigid ethynyl linker, enabling base-pairing-sensitive fluorescence and excimer formation at 486 nm. • Direct incorporation via automated solid-phase synthesis-no special coupling or deprotection required. • Excimer emission enables quencher-free molecular beacons with reduced background; compatible with time-resolved measurements in living cells. • 402 nm absorption matches standard 405 nm laser lines; monomer emission at 472 nm avoids crosstalk with Cy3/Cy5 channels.

Molecular Formula C57H55N4O8P
Molecular Weight 955.0 g/mol
Cat. No. B610358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene phosphoramidite dU
SynonymsPyrene phosphoramidite dU
Molecular FormulaC57H55N4O8P
Molecular Weight955.0 g/mol
Structural Identifiers
InChIInChI=1S/C57H55N4O8P/c1-37(2)61(38(3)4)70(67-33-11-32-58)69-50-34-52(60-35-43(55(62)59-56(60)63)21-17-39-16-18-42-20-19-40-12-10-13-41-22-31-49(39)54(42)53(40)41)68-51(50)36-66-57(44-14-8-7-9-15-44,45-23-27-47(64-5)28-24-45)46-25-29-48(65-6)30-26-46/h7-10,12-16,18-20,22-31,35,37-38,50-52H,11,33-34,36H2,1-6H3,(H,59,62,63)/t50-,51+,52+,70?/m0/s1
InChIKeyUPMNDVODTLNHCL-UTNLAKSGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyrene phosphoramidite dU (CAS 199920-17-7) Technical Overview for Fluorescent Oligonucleotide Procurement


Pyrene phosphoramidite dU is a functionalized nucleoside phosphoramidite monomer (CAS 199920-17-7) designed for direct incorporation of a pyrene fluorophore into synthetic oligonucleotides via automated solid-phase synthesis [1]. The compound comprises a deoxyuridine (dU) base covalently attached to a pyrene moiety at the 5-position through a rigid triple bond (ethynyl linker), enabling electronic coupling between the fluorophore and the nucleobase [2]. This molecular architecture confers environment-sensitive fluorescence properties that respond to base pairing, hybridization state, and local structural context, making the reagent a versatile building block for DNA probes, molecular beacons, and structural studies . The compound is supplied as a yellowish foam, is soluble in dichloromethane and acetonitrile, and requires no special handling, coupling, or deprotection conditions beyond standard phosphoramidite protocols [3].

Why Pyrene Phosphoramidite dU Cannot Be Substituted with Generic Fluorescent Phosphoramidites


Fluorescent phosphoramidites are not interchangeable commodities; their spectral properties, quantum yields, environmental sensitivity, and compatibility with downstream applications differ substantially. Pyrene phosphoramidite dU exhibits a unique combination of electronic coupling to the dU base (enabling hybridization-dependent fluorescence changes) and excimer formation capability (yielding a ~486 nm emission upon proximity) that is not replicated by other fluorophore classes [1]. Unlike brighter but environmentally insensitive dyes (e.g., Cy3, quantum yield ~0.15), or sensitive but structurally distinct base analogs (e.g., 2-aminopurine, tC), pyrene-dU provides a distinct optical signature for proximity-based assays and charge-transfer studies that directly impacts experimental design and data interpretability . Substituting a different fluorophore without accounting for these differential properties can compromise signal specificity, alter duplex stability, or invalidate established detection protocols.

Quantitative Differentiation Evidence: Pyrene Phosphoramidite dU vs. Closest Analogs


Fluorescence Quantum Yield Comparison: Pyrene-dU vs. 2-Aminopurine and tC

Pyrene phosphoramidite dU exhibits a fluorescence quantum yield (Φ) of ~0.1 when incorporated into oligonucleotides . This value is approximately 4- to 10-fold higher than the maximum quantum yield reported for the widely used fluorescent adenine analog 2-aminopurine (2-AP) in duplex DNA, which ranges from 0.01 to 0.07 depending on sequence context [1]. However, it is lower than the tricyclic cytosine analog tC, which maintains a quantum yield of 0.19–0.21 regardless of single-stranded or duplex DNA environment . The moderate quantum yield of pyrene-dU balances adequate brightness for detection with reduced photobleaching susceptibility compared to higher-quantum-yield dyes, while its environmental sensitivity provides information content that tC's context-independent fluorescence cannot deliver.

Fluorescence Spectroscopy DNA Probes Nucleic Acid Chemistry

Spectral Differentiation: Absorption and Emission Wavelengths vs. Perylene-dU

Pyrene-dU and its longer-wavelength analog perylene-dU exhibit distinct spectral properties that dictate their suitability for specific multiplexing and FRET applications. Pyrene-dU displays an absorption maximum at 402 nm (with additional peaks at 260, 282, and 365 nm) and monomer emission at 472 nm, with excimer emission at 486 nm [1]. In contrast, perylene-dU absorbs at 473 nm and emits at 490 nm, representing a >70 nm bathochromic shift in absorption [2]. This spectral separation enables tandem use of pyrene and perylene in exciplex-based detection schemes, where the two fluorophores interact to produce a broad, tunable emission range dependent on sequence context and spatial arrangement [3]. The shorter absorption wavelength of pyrene-dU (402 nm) positions it as a superior FRET donor for commonly used acceptor dyes such as fluorescein (FAM) or Cy3, whereas perylene-dU's longer absorption (473 nm) is better suited for pairing with red-shifted acceptors like Cy5.

Fluorescence Resonance Energy Transfer Multiplex Detection Oligonucleotide Labeling

Excimer Formation Capability: Pyrene-dU vs. Pyrrolo-dC

Pyrene phosphoramidite dU supports excimer formation when two pyrene moieties are brought into close spatial proximity (≤~10 Å), producing a characteristic red-shifted emission at 486 nm that is distinct from monomer fluorescence [1]. This property enables homogeneous, wash-free detection of hybridization events via ratiometric or turn-on excimer signals [2]. In contrast, the fluorescent cytidine analog pyrrolo-dC (emission maximum 473 nm when incorporated) does not form excimers due to its monomeric chromophore structure and lack of extended π-system capable of excited-state dimerization . Excimer-based detection with pyrene-dU offers reduced background and increased signal specificity compared to monomer-only fluorophores, as excimer emission is strictly proximity-dependent.

Molecular Beacons Proximity Assays DNA Hybridization Sensors

Electronic Coupling and Hybridization-Dependent Fluorescence Response

The triple-bond linkage in pyrene phosphoramidite dU electronically couples the pyrene fluorophore to the deoxyuridine base, as evidenced by a >50 nm red-shift in pyrene absorbance compared to uncoupled 1-ethynylpyrene [1]. This coupling renders the fluorescence intensity sensitive to the base-pairing status of the dU moiety, enabling discrimination between perfectly matched and single-base mismatched targets . This property is distinct from fluorescent base analogs like tC, whose fluorescence quantum yield remains essentially unchanged regardless of hybridization state (Φ = 0.21 ssDNA, 0.19 dsDNA) . The hybridization-dependent fluorescence of pyrene-dU provides a direct, label-free readout of binding events without requiring secondary probes or quenchers.

DNA Mismatch Detection RNA Sensing Fluorescent Nucleobase Analogs

Optimal Application Scenarios for Pyrene Phosphoramidite dU Based on Quantitative Evidence


Homogeneous Hybridization Assays Requiring Excimer-Based Detection

Utilize pyrene-dU to design excimer-forming molecular beacons or tandem hybridization probes where two pyrene-labeled oligonucleotides hybridize adjacently on a target sequence. The resulting excimer emission at 486 nm provides a specific, quencher-free signal with reduced background compared to monomer-only fluorophores [1]. This approach is particularly advantageous for detecting RNA targets in living cells, where the long fluorescence lifetime of the pyrene excimer enables time-resolved measurements that discriminate against cellular autofluorescence [2].

Single-Nucleotide Polymorphism (SNP) and Mismatch Detection

Incorporate pyrene-dU at positions where base-pairing fidelity must be monitored. The electronic coupling between the pyrene and dU base renders the fluorescence intensity sensitive to the identity of the opposing base, enabling discrimination between perfectly matched and mismatched duplexes without requiring enzymatic amplification or secondary probes . This property is especially valuable for point-of-care diagnostic devices and high-throughput SNP screening assays where simplicity and speed are paramount.

Multiplexed Detection Panels Requiring Spectral Separation from Perylene or Cyanine Dyes

Employ pyrene-dU as a blue-shifted fluorophore in multiplexed assays where additional detection channels (e.g., perylene-dU at 473/490 nm, Cy3 at 550/570 nm, Cy5 at 650/670 nm) are required [3]. The 402 nm absorption maximum of pyrene-dU is compatible with standard 405 nm laser excitation, and its 472 nm monomer emission does not overlap with longer-wavelength dyes, enabling simultaneous detection of 3–4 distinct targets without spectral crosstalk. Pyrene-dU can also serve as a FRET donor to perylene (forming exciplexes with broad, tunable emission) or to fluorescein-family acceptors [4].

Charge-Transfer and Electron Injection Studies in DNA

Utilize pyrene-dU as an electron source for photoinduced charge-transfer experiments in DNA hairpins and duplexes [5]. The rigid ethynyl linkage provides efficient electronic coupling to the nucleobase, enabling pyrene•+/dU•- charge-transfer excited state dynamics upon photoexcitation at 355 nm [6]. This application is distinct from standard fluorescence detection and leverages the unique redox properties of the pyrene-dU conjugate that are not shared by other fluorescent phosphoramidites such as tC, pyrrolo-dC, or cyanine dyes.

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